1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)-

mutagenicity Salmonella typhimurium bay-region diol epoxide

1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (±)- (CAS 67737-62-6), commonly designated anti-phenanthrene-1,2-diol-3,4-epoxide, is the bay-region anti-diol epoxide metabolite of phenanthrene, the simplest polycyclic aromatic hydrocarbon (PAH) possessing a bay region. With molecular formula C₁₄H₁₂O₃ and molecular weight 228.24 g/mol, this racemic compound serves as a critical research tool for investigating the bay region diol epoxide metabolic activation pathway, DNA adduct formation mechanisms, and structure–activity relationships among PAH metabolites.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 67737-62-6
Cat. No. B026141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)-
CAS67737-62-6
Synonyms(1aR,2R,3S,9cS)-rel-1a,2,3,9c-Tetrahydrophenanthro[3,4-b]oxirene-2,3-diol; _x000B_(1aα,2β,3α,9cα)-1a,2,3,9c-Tetrahydrophenanthro[3,4-b]oxirene-2,3-diol; 
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O
InChIInChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H
InChIKeyYMUIEZKBBVSZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





anti-Phenanthrene-1,2-diol-3,4-epoxide (CAS 67737-62-6): Bay-Region Diol Epoxide Reference Standard for PAH Metabolic Activation Research


1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (±)- (CAS 67737-62-6), commonly designated anti-phenanthrene-1,2-diol-3,4-epoxide, is the bay-region anti-diol epoxide metabolite of phenanthrene, the simplest polycyclic aromatic hydrocarbon (PAH) possessing a bay region [1]. With molecular formula C₁₄H₁₂O₃ and molecular weight 228.24 g/mol, this racemic compound serves as a critical research tool for investigating the bay region diol epoxide metabolic activation pathway, DNA adduct formation mechanisms, and structure–activity relationships among PAH metabolites . Phenanthrene is generally considered noncarcinogenic, yet its diol epoxide metabolites are produced by the same cytochrome P450 and epoxide hydrolase enzymes, and with the same stereochemistry, as the potent carcinogen benzo[a]pyrene, making this compound an indispensable non-carcinogenic comparator standard in PAH carcinogenesis research [2].

Why Generic Substitution of Phenanthrene Diol Epoxide Isomers Fails: Anti vs. Syn, Bay-Region vs. Reverse, and Tetrahydroepoxide vs. Diol Epoxide Differentiation


Although multiple phenanthrene-derived epoxide species share the same elemental composition (C₁₄H₁₂O₃) and nominal molecular weight (228.24), their biological activities diverge dramatically due to stereochemical configuration at the epoxide and hydroxyl positions. The anti diastereomer (CAS 67737-62-6) cannot be substituted by its syn counterpart (CAS 67694-87-5 or 72074-68-1), as these isomers exhibit quantitatively distinct mutagenic potencies in both bacterial and mammalian cell systems [1]. Even more critically, the anti-bay-region diol epoxide (target) and the anti-reverse diol epoxide (anti-phenanthrene-3,4-diol-1,2-epoxide) display diametrically opposite metabolic fates in human hepatocytes: the reverse isomer undergoes extensive glutathione conjugation, whereas the bay-region isomer produces no detectable mercapturic acid metabolites [2]. Furthermore, the bay-region tetrahydroepoxide (3,4-epoxy-1,2,3,4-tetrahydrophenanthrene), lacking the diol functionality, is 7- to 60-fold more mutagenic and measurably tumorigenic, whereas the diol epoxide itself shows little or no tumorigenic activity [1][3]. These non-interchangeable properties demand precise compound specification for any study involving PAH metabolic activation, DNA binding, or detoxification pathway analysis.

Quantitative Differentiation Evidence: anti-Phenanthrene-1,2-diol-3,4-epoxide (CAS 67737-62-6) vs. Closest Analogs


Mutagenicity in Salmonella TA100 and Chinese Hamster V79 Cells: Anti vs. Syn Diastereomer

In the seminal comparative study by Wood et al. (1979), the anti diastereomer (±)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrophenanthrene (target compound, also designated diol epoxide-2) was more mutagenic in Salmonella typhimurium strain TA100 and in Chinese hamster V79 cells than its syn diastereomer (±)-1β,2α-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrophenanthrene (diol epoxide-1) [1]. This stereochemistry-dependent differential potency mirrors the pattern established for the corresponding chrysene bay-region diol epoxides, where the anti isomer (benzylic 1-hydroxyl trans to epoxide oxygen) was 4-fold more mutagenic in TA100 and 4-fold more mutagenic in V79 cells than the syn isomer [1]. In strain TA98, both diastereomers exhibited low but essentially equivalent activity [1].

mutagenicity Salmonella typhimurium bay-region diol epoxide structure-activity relationship

Mutagenic Potency Gap: Bay-Region Tetrahydroepoxide vs. Bay-Region Diol Epoxide

Within the phenanthrene metabolite family, the bay-region tetrahydroepoxide (3,4-epoxy-1,2,3,4-tetrahydrophenanthrene) was 7- to 60-fold more mutagenic than the anti bay-region diol epoxide (target compound) across bacterial and mammalian cell assays, and 8- to 17-fold more mutagenic than the non-bay-region tetrahydroepoxide (1,2-epoxy-1,2,3,4-tetrahydrophenanthrene) [1]. This large potency differential underscores that the diol functionality substantially attenuates mutagenic activity relative to the simpler tetrahydroepoxide in the phenanthrene series, in contrast to the pattern observed for chrysene where the diol epoxide-2 was the most potent derivative [1].

mutagenic potency tetrahydroepoxide bay-region activation dose-response

In Vivo Tumorigenicity: Absence of Tumorigenic Activity for the Bay-Region Diol Epoxide vs. Significant Activity of the Tetrahydroepoxide

In a newborn Swiss-Webster mouse bioassay (i.p. administration of 0.2, 0.4, and 0.8 µmol on days 1, 8, and 15 of life; termination at 38–42 weeks), the anti bay-region diol epoxide of phenanthrene (target compound) exhibited little or no tumorigenic activity, alongside phenanthrene itself, 1,2-dihydrophenanthrene, and the syn diol epoxide diastereomer [1]. In striking contrast, the bay-region tetrahydroepoxide (3,4-epoxy-1,2,3,4-tetrahydrophenanthrene) induced pulmonary tumors in 45% of treated mice, with an average of 0.74 tumor per mouse (vs. 15% incidence and 0.17 tumor/mouse in solvent-treated controls), and also produced hepatic tumors and lymphomas [1]. For reference, the corresponding chrysene anti diol epoxide-2 induced pulmonary tumors in 98% of mice with an average of 15.9 tumors/mouse, demonstrating a >20-fold differential in tumor multiplicity between the chrysene and phenanthrene anti diol epoxides [1].

tumorigenicity newborn mouse bioassay pulmonary adenoma risk assessment

Glutathione Detoxification Selectivity: Bay-Region Diol Epoxide vs. Reverse Diol Epoxide in Human Hepatocytes

Hecht et al. (2009) demonstrated a striking dichotomy in the metabolic fate of phenanthrene diol epoxide isomers in primary human hepatocytes. The reverse diol epoxide (anti-phenanthrene-3,4-diol-1,2-epoxide) was extensively conjugated with glutathione, yielding the mercapturic acid N-acetyl-S-(r-4,t-2,3-trihydroxy-1,2,3,4-tetrahydro-c-1-phenanthryl)-L-cysteine at levels of 0.33–35.9 pmol/mL across 10 hepatocyte donors at 10 µM substrate concentration [1]. In contrast, no mercapturic acid metabolites were detected from incubations with the bay-region anti diol epoxide (target compound, designated compound 10 in the study), and only trace amounts were observed from its metabolic precursor phenanthrene-1,2-diol [1]. This finding was corroborated by human urinary biomarker data: the only phenanthrene diol epoxide-derived mercapturic acid identified in smokers' urine originated from the reverse diol epoxide pathway, not from the bay-region pathway [1].

glutathione conjugation detoxification human hepatocytes molecular epidemiology

Urinary Biomarker Pathway Partitioning: Bay-Region Diol Epoxide Contributes <4% of Human Phe-Tetraol vs. >96% from Reverse Pathway

Quantitative chiral HPLC analysis of smokers' urine by Hecht and colleagues revealed that >96% of Phe-1,2,3,4-tetraol was the (1S,2R,3S,4R)-enantiomer (compound 12), derived from the reverse diol epoxide pathway, whereas less than 4% was Phe-(1R,2S,3R,4S)-tetraol (compound 4), the hydrolysis product of the bay-region anti diol epoxide (target compound) [1]. This near-complete dominance of the reverse pathway in humans stands in marked contrast to benzo[a]pyrene, where 78% of urinary BaP-7,8,9,10-tetraol in creosote-exposed workers originated from the bay-region diol epoxide pathway [1]. The minor bay-region-derived enantiomer (4) was nonetheless highly correlated with total Phe-tetraols (r > 0.9, P < 0.0001) and with BaP-tetraols, validating its utility as a specific biomarker of the bay-region metabolic activation pathway despite its low fractional abundance [2].

biomonitoring phenanthrene tetraol chiral HPLC metabolic activation biomarker

Chemical Stability: Anti Diastereomer Exhibits Longer Hydrolytic Half-Life than Syn Diastereomer (Class-Level Pattern)

A systematic study of fjord- and bay-region diol epoxide stability by Glatt et al. (1991) established that for simple bay-region diol epoxides, the syn diastereomers consistently exhibited shorter hydrolytic half-lives than the corresponding anti diastereomers in physiological buffer at 37 °C [1]. The bay-region diol epoxides as a class displayed half-lives (t₁/₂) ranging from 0.011 to 1.2 hours, substantially shorter than fjord-region diol epoxides (t₁/₂ > 2 h), with the half-lives correlating negatively with calculated ΔEdeloc values for benzylic carbocation formation [1]. The anti diastereomer of the bay-region phenanthrene diol epoxide (target compound) is therefore predicted to be measurably more stable in aqueous solution than its syn counterpart, consistent with the general principle that the quasi-diequatorial hydroxyl conformation of syn isomers facilitates epoxide ring opening [1][2].

epoxide stability hydrolysis half-life diastereomer comparison physiological buffer

Validated Research and Industrial Application Scenarios for anti-Phenanthrene-1,2-diol-3,4-epoxide (CAS 67737-62-6)


Non-Carcinogenic Bay-Region Diol Epoxide Reference Standard in PAH Structure–Activity Relationship (SAR) Studies

This compound is the definitive negative-control bay-region anti diol epoxide for SAR investigations of PAH carcinogenesis. Its lack of tumorigenic activity in the newborn mouse bioassay [1], combined with measurable but modest mutagenicity in bacterial and mammalian cells [2], enables researchers to dissect the structural features that elevate certain bay-region diol epoxides (e.g., chrysene diol epoxide-2, 98% tumor incidence, 15.9 tumors/mouse) to potent carcinogens while leaving others essentially inactive [1]. As the simplest PAH with a bay region, phenanthrene and its anti diol epoxide serve as the minimal structural scaffold for computational modeling of carbocation stability, DNA intercalation geometry, and epoxide ring-opening kinetics [3].

Analytical Reference Standard for Chiral Resolution and Quantification of Urinary Phe-Tetraol Enantiomers in Human Biomonitoring

The hydrolysis product of this compound—Phe-(1R,2S,3R,4S)-tetraol—represents the bay-region diol epoxide metabolic activation pathway in humans, accounting for <4% of total urinary Phe-tetraol but strongly correlating with overall PAH metabolic activation (r > 0.9, P < 0.0001) [4][5]. Authentic anti-phenanthrene-1,2-diol-3,4-epoxide is required to generate the tetraol standard for chiral HPLC calibration, enabling the specific quantification of the bay-region pathway enantiomer separately from the predominant reverse-diol-epoxide-derived enantiomer in large-scale molecular epidemiology studies of PAH-exposed populations [4].

Glutathione Detoxification Pathway Selectivity Probe in Human Hepatocyte Metabolism Studies

This compound is the established negative-control substrate for glutathione S-transferase (GST)-mediated detoxification of bay-region diol epoxides. Unlike the reverse diol epoxide isomer, which produces quantifiable mercapturic acid metabolites (0.33–35.9 pmol/mL) in primary human hepatocytes, the bay-region anti diol epoxide yields no detectable GSH conjugates [6]. This property makes it an essential tool for studies designed to test whether GST polymorphisms influence the detoxification of carcinogenic PAH diol epoxides, and it served as the key experimental evidence that overturned the prevailing hypothesis linking GST genotype to PAH-induced cancer risk through bay-region diol epoxide conjugation [6].

DNA Adduct Formation and Mutagenesis Mechanistic Studies Using a Minimally Carcinogenic Bay-Region Epoxide

The compound's combination of measurable DNA reactivity with negligible tumorigenicity [1][2] makes it uniquely suited for site-specific mutagenesis and DNA polymerase bypass studies that require a bulky PAH adduct without the confounding variable of potent carcinogenic activity. The anti diastereomer's longer hydrolytic half-life relative to the syn isomer [7] provides improved experimental handling characteristics for in vitro DNA-binding reactions and adduct characterization by ³²P-postlabeling or LC-MS/MS, enabling reproducible adduct formation under physiologically relevant conditions.

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